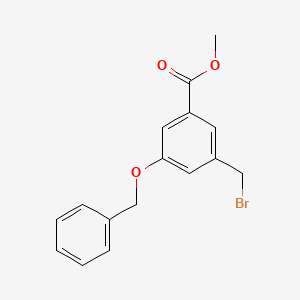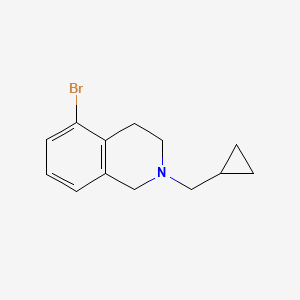
Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate is a thiophene derivative. Thiophene compounds are known for their diverse applications in medicinal chemistry, material science, and organic electronics. This particular compound features a thiophene ring substituted with a chloro, hydroxy, and prop-2-yn-1-yloxy group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a dechlorinated product.
Substitution: Formation of various substituted thiophene derivatives.
Applications De Recherche Scientifique
Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate involves its interaction with specific molecular targets. The hydroxy and prop-2-yn-1-yloxy groups can participate in hydrogen bonding and covalent modifications, respectively, affecting the activity of enzymes or receptors. The chloro group can also influence the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-chloro-3-hydroxythiophene-2-carboxylate: Lacks the prop-2-yn-1-yloxy group.
Methyl 3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate: Lacks the chloro group.
Uniqueness
Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate is unique due to the presence of all three functional groups (chloro, hydroxy, and prop-2-yn-1-yloxy) on the thiophene ring. This combination of substituents provides a unique reactivity profile and potential for diverse applications .
Propriétés
Formule moléculaire |
C9H7ClO4S |
|---|---|
Poids moléculaire |
246.67 g/mol |
Nom IUPAC |
methyl 4-chloro-3-hydroxy-5-prop-2-ynoxythiophene-2-carboxylate |
InChI |
InChI=1S/C9H7ClO4S/c1-3-4-14-9-5(10)6(11)7(15-9)8(12)13-2/h1,11H,4H2,2H3 |
Clé InChI |
VKLIJIDGRCKRPM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=C(S1)OCC#C)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methyl methanesulfonate](/img/structure/B12068975.png)



![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol](/img/structure/B12069015.png)





![[2-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B12069039.png)



